molecular formula C19H20FNO3 B5528762 6,7-DIETHOXY-4-(3-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIETHOXY-4-(3-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5528762
M. Wt: 329.4 g/mol
InChI Key: QPBPUBCWWWQLJN-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound with the molecular formula C19H20FNO3. This compound belongs to the class of quinolinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent ethoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Diethoxy-4-phenylquinolin-2-one
  • 6,7-Dimethoxy-4-(3-fluorophenyl)quinolin-2-one
  • 6,7-Diethoxy-4-(4-fluorophenyl)quinolin-2-one

Uniqueness

6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-3-23-17-9-15-14(12-6-5-7-13(20)8-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBPUBCWWWQLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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